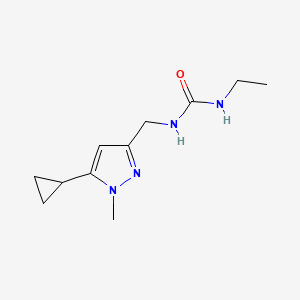

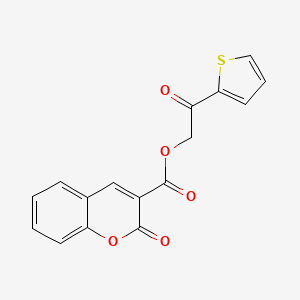

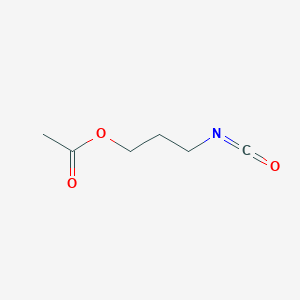

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as DMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and biology. DMPI is a heterocyclic compound that contains an indolizine ring, which makes it a promising candidate for drug discovery and development.

Applications De Recherche Scientifique

Photoluminescence and Optical Properties

Research on related compounds such as 6-Amino-8-cyanobenzo[1,2-b]indolizines has unveiled a unique class of photoluminescent materials showcasing reversible pH-dependent optical properties. These compounds exhibit an unusual blue-shifted fluorescence emission when protonated, a phenomenon attributed to C-protonation and the loss of aromaticity rather than the anticipated N-protonation. This discovery, facilitated by acid titration and NMR spectroscopy, highlights the potential for creating tunable optical materials through structural modification of related indolizine compounds (Outlaw, Zhou, Bragg, & Townsend, 2016).

Heterocyclic Chemistry and Synthesis

The broader family of indolizine derivatives, including structures analogous to 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, has been extensively explored for their versatility in heterocyclic chemistry. For instance, the synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3-dimethylaminopropenoate demonstrated its utility as a reagent for the preparation of fused substituted 3-aminopyranones and pyrimidin-4-ones, showcasing the synthetic utility of these compounds in creating complex heterocyclic structures with potential biological activity (Soršak, Stanovnik, & Grdadolnik, 1998).

Cytotoxicity and Potential Therapeutic Applications

Compounds structurally related to 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide have been investigated for their cytotoxic properties. For example, the synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives revealed that these compounds exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such findings suggest that derivatives of the indolizine class could serve as leads for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Application to Tropical Diseases

In the realm of medicinal chemistry, isoxazoline indolizine amides have been synthesized for potential application to tropical diseases. This research underscores the potential of indolizine derivatives in contributing to novel therapeutic strategies for diseases prevalent in tropical regions, demonstrating the compound's versatility and potential in pharmaceutical applications (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

Propriétés

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-15-10-12-18(13-11-15)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-19-8-6-7-16(2)17(19)3/h4-14H,26H2,1-3H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQBXNBBUMSXCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

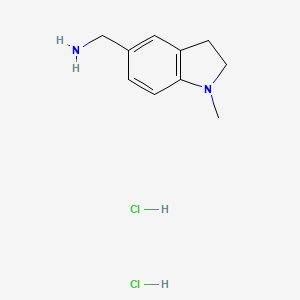

![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)

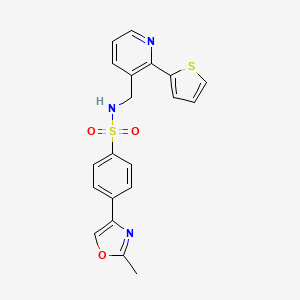

![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)

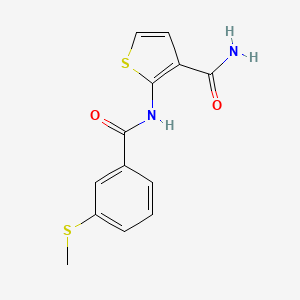

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)

![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)

![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)